Mal-PEG8-Propargyl
Description
Significance of Poly(ethylene glycol) Architectures in Bioconjugation and Materials Science
Poly(ethylene glycol) is a hydrophilic polymer widely utilized in biomedical applications due to a unique combination of properties, including good biocompatibility, non-immunogenicity, and an ability to resist protein adsorption. nih.gov The process of attaching PEG chains to molecules, known as PEGylation, can enhance the in vivo behavior of therapeutic agents by prolonging their circulation time in the bloodstream and protecting them from enzymatic degradation. nih.gov
The architectural versatility of PEG, which can be synthesized in linear or branched (e.g., multi-arm or star) structures, allows for the fine-tuning of material properties. nih.gov In materials science, PEG-based hydrogels are particularly significant. nih.gov These are three-dimensional networks that can absorb large amounts of water, creating an environment similar to that of soft tissues, making them excellent scaffolding materials for tissue engineering and regenerative medicine. nih.gov The ability to form these hydrogels through processes like photopolymerization provides precise control over the scaffold's mechanical properties and architecture. nih.gov However, because PEG is inherently bio-inert, it is often modified with bioactive molecules to support specific cellular responses like adhesion and tissue formation, mimicking the natural extracellular matrix. nih.gov
Role of Heterobifunctionality in Modular Chemical Synthesis and Bioconjugate Design
Heterobifunctionality is a critical design feature that imparts modularity to chemical synthesis and the construction of bioconjugates. A heterobifunctional linker possesses two different reactive groups at its termini. This design prevents intramolecular reactions and allows for controlled, stepwise conjugation. One end of the linker can be reacted with a specific molecule, and after purification, the other end remains available to react with a second, different molecule. This modular approach is fundamental to creating precisely defined, complex constructs.
This strategy is essential in targeted drug delivery, where a linker must connect a therapeutic payload to a targeting ligand (such as a peptide or antibody). nih.gov The distinct reactivity of the two ends ensures that the payload and the ligand are attached specifically, without undesirable cross-linking. This precise control over the final architecture is crucial for the efficacy and safety of the resulting conjugate. The concept of modularity allows for the systematic variation of components—different drugs, linkers, and targeting agents can be combined to optimize performance, a principle that is central to modern ligand design and the development of advanced therapeutics. nih.gov
Overview of Maleimide-Propargyl Functionalized Poly(ethylene glycol) Linkers in Contemporary Research
Among the vast library of heterobifunctional linkers, those featuring maleimide (B117702) and propargyl terminal groups have gained prominence in contemporary research. The Maleimide-PEG-Propargyl linker combines two highly specific and efficient chemistries. The maleimide group exhibits selective reactivity towards thiol (-SH) groups, which are present in the cysteine residues of proteins and peptides. precisepeg.com This reaction forms a stable thioether bond, enabling the site-specific modification of biomolecules. precisepeg.com
The propargyl group, which contains a terminal alkyne, is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". axispharm.com This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of the propargyl-functionalized molecule to another molecule bearing an azide (B81097) group. nih.gov
The combination of these two functionalities in a single PEG linker, such as Mal-PEG8-Propargyl, provides a powerful tool for building sophisticated bioconjugates. axispharm.com It has been widely used in the development of antibody-drug conjugates (ADCs), where the maleimide end attaches to an antibody and the propargyl end can be "clicked" to a drug molecule. precisepeg.comaxispharm.com Furthermore, these linkers are used to functionalize biomaterials for tissue engineering, crosslink hydrogels, and immobilize biomolecules onto surfaces for biosensor applications. precisepeg.comaxispharm.com
Properties
Molecular Formula |
C23H37NO10 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H37NO10/c1-2-6-27-8-10-29-12-14-31-16-18-33-20-21-34-19-17-32-15-13-30-11-9-28-7-5-24-22(25)3-4-23(24)26/h1,3-4H,5-21H2 |
InChI Key |
HBLAYHORGYLSED-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Mal Peg8 Propargyl and Analogous Architectures
Precursor Synthesis and Regioselective Functional Group Introduction
The foundation of synthesizing Mal-PEG8-Propargyl lies in the controlled, regioselective modification of a poly(ethylene glycol) backbone. This requires precise chemical strategies to introduce the desired functional groups—propargyl and maleimide (B117702)—at specific termini of the PEG chain.
The introduction of a terminal alkyne, or propargyl group, onto a PEG chain renders it "clickable," ready for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govmedchemexpress.com Several reliable methods exist for the propargylation of PEG.
A common and efficient route involves the Williamson ether synthesis. In this approach, a PEG chain with a terminal hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form an alkoxide. This nucleophilic alkoxide then reacts with propargyl bromide via an SN2 reaction to form the stable propargyl ether. mdpi.comacs.org This method is highly effective for PEGs that have at least one hydroxyl terminus. For PEGs with a terminal carboxylic acid, the acid can be converted to its corresponding salt (e.g., a potassium salt) and subsequently reacted with propargyl bromide to yield a propargyl ester. mdpi.com
Another strategy involves the direct coupling of a hydroxyl-terminated PEG with propargyl alcohol. This esterification is typically facilitated by coupling agents common in peptide synthesis. The choice of method often depends on the starting PEG material and the desired stability of the resulting linkage (ether vs. ester). A summary of common propargylation strategies is presented in Table 1.
Table 1: Common Strategies for Propargyl Functionalization of PEG
| Method | PEG Starting Material | Key Reagents | Linkage Type |
| Williamson Ether Synthesis | HO-PEG-R | 1. Strong Base (e.g., NaH, KOH)2. Propargyl Bromide | Ether |
| Esterification | HOOC-PEG-R | 1. Base (e.g., KOH)2. Propargyl Bromide | Ester |
| Direct Coupling | HO-PEG-R | Propargyl Alcohol, Coupling Agents (e.g., DCC/DMAP) | Ester |
Strategies for Maleimide Functionalization of Poly(ethylene glycol)
The maleimide group is a highly valuable functional handle in bioconjugation due to its specific reactivity towards thiol (sulfhydryl) groups, found in cysteine residues of proteins. precisepeg.comprecisepeg.com This reaction proceeds readily at a neutral pH range (6.5-7.5) to form a stable thioether bond. precisepeg.comnanocs.net
The synthesis of maleimide-functionalized PEG often begins with a PEG chain bearing a terminal amine or hydroxyl group. A prevalent method involves reacting an amino-terminated PEG with maleic anhydride, which forms a maleamic acid intermediate. This intermediate is then cyclized to the final maleimide ring using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate.
Alternatively, a single-step modular approach can be employed, such as the condensation of p-maleimidophenyl isocyanate with a hydroxyl-terminated PEG, which can yield a product with high purity. nih.gov For pre-activated linkers, a hydroxyl-terminated PEG can be reacted with reagents like N-(α-Maleimidoacetoxy)succinimide ester (AMAS) or other maleimide-containing carboxylic acids activated as NHS esters. This approach leverages the robust reaction between an alcohol and an activated ester to form the desired maleimide-terminated PEG.
Table 2: Common Strategies for Maleimide Functionalization of PEG
| Method | PEG Starting Material | Key Reagents | Key Intermediate/Product |
| Two-Step from Amine | H₂N-PEG-R | 1. Maleic Anhydride2. Acetic Anhydride, Sodium Acetate | Maleamic acid intermediate |
| Isocyanate Condensation | HO-PEG-R | p-Maleimidophenyl isocyanate | Maleimidophenyl urethane linkage |
| Activated Ester Coupling | HO-PEG-R | Maleimide-NHS ester | Ester linkage |
| Carboxylic Acid Coupling | H₂N-PEG-R | Maleimide-propionic acid, DCC/EDC | Amide linkage |
Convergent and Divergent Synthetic Approaches for Heterobifunctional this compound
The assembly of the final this compound molecule, which contains two distinct functionalities, can be approached through two primary strategic plans: divergent synthesis and convergent synthesis.
Table 3: Comparison of Convergent and Divergent Synthetic Approaches
| Aspect | Divergent Approach | Convergent Approach |
| Starting Material | Symmetrical di-functional PEG (e.g., HO-PEG8-OH) | Two or more pre-functionalized fragments or a mono-functionalized precursor (e.g., Propargyl-PEG8-OH) |
| Key Strategy | Sequential modification of termini, often requiring protection/deprotection steps. | Independent synthesis of key building blocks followed by a final coupling reaction. |
| Efficiency | Can have lower overall yields due to the longer linear sequence of reactions. | Often provides higher overall yields and simplifies purification of intermediates. |
| Flexibility | Less flexible for creating a library of diverse compounds. | Highly flexible; different pre-synthesized fragments can be combined to create a variety of final products. |
Advanced Purification and Characterization Techniques for Synthetic Intermediates and Final Products
Ensuring the purity and verifying the chemical structure of synthetic intermediates and the final this compound product are critical. A combination of spectroscopic and chromatographic techniques is essential for this purpose.
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is arguably the most powerful tool for characterizing PEG derivatives. nih.govacs.org It allows for the quantification of functionalization by comparing the integration of signals from the terminal groups to those of the repeating ethylene glycol monomer units. researchgate.netnih.gov For this compound, specific proton signals confirm the successful installation of both functional ends. Ignoring the coupling between ¹H and the natural abundance of ¹³C can lead to erroneous assignments, especially for larger polymers. nih.gov
Table 4: Expected ¹H NMR Chemical Shifts for this compound
| Functional Group | Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Maleimide | -CH=CH- | ~6.7 | Singlet |
| PEG Backbone | -O-CH₂-CH₂-O- | ~3.6 | Multiplet |
| Propargyl Methylene | -O-CH₂-C≡CH | ~4.2 | Doublet |
| Propargyl Alkyne | -C≡CH | ~2.4 | Triplet |
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the final product and intermediates. acs.org For a discrete compound like this compound, ESI-MS would show a clear molecular ion peak corresponding to its calculated mass (487.55 g/mol ), confirming the successful synthesis. biosynth.comprecisepeg.com
Chromatography is indispensable for both the purification of the target compound and the analysis of its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary tool for the purification and analysis of PEG derivatives. Separation is based on the differential partitioning of molecules between a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a water/acetonitrile or water/methanol gradient). chromatographyonline.com The introduction of the relatively non-polar maleimide and propargyl end groups results in a longer retention time compared to the more polar PEG diol starting material, allowing for efficient separation. nih.gov
Table 5: Chromatographic Methods for Purification and Analysis
| Technique | Principle of Separation | Primary Application in this compound Synthesis |
| RP-HPLC | Polarity / Hydrophobicity | Purity analysis and purification. Separates final product from unreacted starting materials and monofunctional intermediates based on end-group differences. chromatographyonline.comresearchgate.net |
| SEC / GPC | Hydrodynamic Volume (Size) | Removal of reagents and unreacted PEG starting material. Assesses polydispersity and separates based on the degree of polymerization. tbzmed.ac.ir |
Compound Name Reference
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | 1-(2-propyn-1-yl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid N-maleimide |
| PEG | Poly(ethylene glycol) |
| DCC | Dicyclohexylcarbodiimide |
| DMAP | 4-Dimethylaminopyridine |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| NHS | N-Hydroxysuccinimide |
| Trt | Trityl |
| TsCl | Tosyl chloride |
| NaH | Sodium hydride |
| KOH | Potassium hydroxide |
Reaction Mechanisms and Orthogonal Reactivity of Mal Peg8 Propargyl
Maleimide-Thiol Michael Addition Reaction Dynamics
The reaction between a maleimide (B117702) and a thiol-containing molecule proceeds via a Michael addition, a well-established and widely utilized bioconjugation strategy. nih.gov This reaction is favored for its high selectivity and efficiency under physiological conditions.
Mechanistic Investigations of Reaction Kinetics and pH Dependencies
The thiol-maleimide reaction is a type of "click chemistry" reaction known as a thiol-Michael addition. vectorlabs.com The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. vectorlabs.comthermofisher.com At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines. vectorlabs.com This selectivity is attributed to the high nucleophilicity of the thiolate anion (RS-), which readily attacks the electron-deficient double bond of the maleimide ring. nih.gov
The reaction rate is significantly influenced by the pH of the medium. The thiol-maleimide reaction relies on the thiol/thiolate equilibrium, which is governed by the pKa of the thiol and the pH of the solution. nih.gov As the pH increases, the concentration of the more reactive thiolate anion increases, leading to a faster reaction rate. However, at pH values above 7.5, the competitive reaction with free primary amines becomes more significant. vectorlabs.com Furthermore, the maleimide ring itself is susceptible to hydrolysis, which increases with pH. vectorlabs.com Hydrolysis of the maleimide prior to conjugation renders it unreactive towards thiols. vectorlabs.com Therefore, to ensure specific and efficient thiol conjugation, the reaction is typically carried out in buffers with a pH between 6.5 and 7.5.
The kinetics of the reaction can also be modulated by the nature of the thiol. Thiols with a lower pKa will have a higher concentration of the reactive thiolate anion at a given pH, leading to faster reaction rates. udel.edu
| Parameter | Optimal Range/Condition | Consequence Outside Optimal Range |
|---|---|---|
| pH | 6.5 - 7.5 vectorlabs.comthermofisher.com | < pH 6.5: Slower reaction rate due to lower thiolate concentration. > pH 7.5: Increased competition from reaction with amines and increased maleimide hydrolysis. vectorlabs.com |
| Reactants | Maleimide and Thiol | At pH > 7.5, primary amines can react competitively. vectorlabs.com |
| Thiol pKa | Lower pKa leads to faster reaction. udel.edu | Higher pKa results in a slower reaction rate at the same pH. udel.edu |
Studies on Reversibility and Stability of Maleimide-Thiol Adducts in Diverse Environments
While the maleimide-thiol conjugation is often considered stable, the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, leading to the cleavage of the conjugate. creativepegworks.comnih.gov This reversibility can be a significant drawback, especially in biological systems where the presence of other thiols, such as glutathione (B108866), can lead to thiol exchange reactions. nih.govnih.gov This exchange can result in the unintended release of the conjugated molecule. acs.orgprolynxinc.com
The stability of the maleimide-thiol adduct is influenced by several factors. The succinimide (B58015) ring of the adduct can undergo hydrolysis, which results in a ring-opened product that is stable and resistant to the retro-Michael reaction. creativepegworks.comacs.orgprolynxinc.com However, the rate of this stabilizing hydrolysis is often slow for conjugates prepared with common maleimides. acs.org The rate of the retro-reaction and subsequent thiol exchange is also dependent on the nature of the thiol and the N-substituent of the maleimide. udel.edu For instance, studies have shown that the half-life of conversion for N-substituted succinimide thioethers in the presence of glutathione can range from hours to hundreds of hours, depending on the pKa of the conjugated thiol and the electronic properties of the maleimide's N-substituent. udel.edu
Strategies to enhance the stability of maleimide-thiol conjugates have been developed. One approach involves the use of maleimides with electron-withdrawing N-substituents, which can accelerate the rate of the stabilizing ring-opening hydrolysis. acs.org Another strategy involves a transcyclization reaction that can occur in the presence of a nearby cysteine moiety, leading to a more stable adduct that is resistant to retro-Michael thiol exchange. nih.gov
| Factor | Effect on Adduct Stability | Mechanism |
|---|---|---|
| Retro-Michael Reaction | Decreases stability (reversible) creativepegworks.comnih.gov | Cleavage of the C-S bond, reforming the maleimide and thiol. |
| Thiol Exchange | Decreases stability nih.govnih.gov | An external thiol attacks the adduct, leading to the displacement of the original thiol. |
| Succinimide Ring Hydrolysis | Increases stability creativepegworks.comacs.orgprolynxinc.com | The ring opens to form a succinamic acid thioether, which is resistant to the retro-Michael reaction. |
| Electron-withdrawing N-substituents on Maleimide | Increases stability acs.org | Accelerates the rate of the stabilizing ring-opening hydrolysis. |
Propargyl-Azide Cycloaddition Chemistry
The propargyl group of Mal-PEG8-Propargyl participates in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This reaction can be performed in two primary modalities: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms and Optimization
The CuAAC reaction is a highly efficient and regioselective reaction that specifically forms 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgnih.gov This reaction exhibits a remarkable rate acceleration of 10^7 to 10^8 compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The CuAAC is tolerant of a wide range of functional groups and can be performed in aqueous conditions over a broad pH range (4 to 12). organic-chemistry.org
The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. nih.govnih.gov The coordination of Cu(I) to the alkyne increases the acidity of the terminal proton, facilitating its removal and the formation of the copper acetylide. nih.govnih.gov This intermediate then reacts with the azide (B81097) to form a six-membered copper metallacycle, which subsequently rearranges to form the stable triazole ring. organic-chemistry.org While early proposals suggested a mononuclear copper species, kinetic studies and computational models have indicated that the reaction rate is second order in copper(I), suggesting the involvement of dinuclear copper intermediates. nih.gov More recent studies have even detected tri-copper(I) acetylide and triazolide intermediates. tdl.org
Optimization of the CuAAC reaction often involves the use of ligands that stabilize the Cu(I) oxidation state and prevent its disproportionation. Tris(triazolylmethyl)amine and its derivatives are commonly used ligands for this purpose. tdl.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Conjugations
SPAAC is a powerful alternative to CuAAC that obviates the need for a potentially cytotoxic copper catalyst. This makes it particularly well-suited for applications in living systems. rsc.org The driving force for this reaction is the high ring strain of a cyclic alkyne, such as a cyclooctyne. medchemexpress.eu This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole.
The reactivity of the cycloalkyne is a key factor in the kinetics of SPAAC. Significant research has been dedicated to the design and synthesis of more reactive, yet stable, cyclooctynes. Strategies to enhance reactivity include increasing ring strain and lowering the LUMO of the alkyne through the introduction of electron-withdrawing groups, such as fluorine atoms. The reaction kinetics of SPAAC are generally slower than those of CuAAC, but can be sufficiently fast for many applications, with second-order rate constants varying depending on the specific cycloalkyne used.
Principles of Orthogonal Reactivity Between Maleimide and Propargyl Moieties in Complex Systems
The orthogonal reactivity of the maleimide and propargyl groups in this compound is the cornerstone of its utility as a heterobifunctional linker. This orthogonality arises from the fundamentally different reaction mechanisms and the specific reaction partners required for each group.
Maleimide-Thiol Reaction: This reaction is highly specific for thiols and is primarily governed by pH. It proceeds efficiently under mild, near-neutral conditions (pH 6.5-7.5) without the need for a catalyst. It is unreactive towards azides and terminal alkynes under these conditions.
Propargyl-Azide Reaction: The propargyl group is specifically reactive towards azides. The CuAAC variant requires the presence of a copper(I) catalyst, which is not a component of the maleimide-thiol reaction. The SPAAC variant requires the azide to be part of a strained cyclooctyne, a structure that is not involved in the maleimide-thiol reaction.
This mutual exclusivity allows for the selective and sequential functionalization of a molecule or surface. For example, a protein with a free cysteine residue can first be conjugated to the maleimide end of this compound. The resulting conjugate, now bearing a terminal propargyl group, can then be reacted with an azide-functionalized molecule in a subsequent step via CuAAC or SPAAC. The conditions for the second reaction (e.g., addition of a copper catalyst or a strained azide) will not interfere with the already formed stable maleimide-thiol linkage (provided the succinimide ring has been stabilized by hydrolysis). This controlled, stepwise approach is essential for the construction of complex biomolecular architectures.
Advanced Bioconjugation Strategies Utilizing Mal Peg8 Propargyl Architectures
Site-Specific Protein and Peptide Modification for Advanced Bioconjugates
The ability to modify proteins and peptides at specific sites is crucial for developing sophisticated bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and fluorescently labeled probes for imaging. Mal-PEG8-Propargyl provides two orthogonal reactive handles—the maleimide (B117702) and the propargyl group—to achieve these modifications with high precision and control. creative-biolabs.comgbiosciences.comchemscene.com
Cysteine-Specific Conjugation via Maleimide Chemistry
The maleimide group on the this compound linker is highly reactive towards the thiol (sulfhydryl) group of cysteine residues. biosyn.com This specificity allows for the targeted modification of proteins and peptides, as free cysteine residues are relatively rare on protein surfaces, making them ideal targets for site-specific conjugation. biosyn.comnih.gov The reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (typically pH 6.5-7.5) to form a stable thioether bond. nih.gov
This strategy is widely employed for several reasons:
High Specificity : The reaction is highly selective for thiols over other amino acid side chains. biosyn.com
Favorable Kinetics : The conjugation occurs quickly at room temperature in aqueous buffers. nih.gov
Site-Directed Mutagenesis : If a protein lacks a native, accessible cysteine, one can be genetically engineered into a specific location on the protein backbone, allowing for precise control over the conjugation site. nih.gov
The general reaction scheme involves the nucleophilic attack of the thiolate anion on the double bond of the maleimide ring.
Typical Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Condition | Rationale |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol reactivity (deprotonation to thiolate) with maleimide stability (minimizes hydrolysis). |
| Temperature | 4°C to Room Temperature | Reaction proceeds efficiently at these temperatures, preserving protein integrity. |
| Buffer | Phosphate, HEPES, or Borate buffers | Non-amine, non-thiol buffers are used to avoid side reactions. |
| Molar Ratio | 5-20 fold molar excess of maleimide reagent | Drives the reaction to completion. |
Propargyl-Mediated Ligation with Azide-Functionalized Biomolecules
The terminal propargyl group (an alkyne) of the linker serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govmdpi.comnih.gov This reaction forms a highly stable triazole ring, covalently linking the propargyl-modified biomolecule to another molecule bearing an azide (B81097) group. mdpi.comnih.gov
Key features of this ligation method include:
Bioorthogonality : Azides and alkynes are largely inert to biological functional groups, ensuring the reaction occurs only between the intended partners. nih.govacs.org
High Efficiency : The reaction is high-yielding and can be performed in complex biological media. acs.org
Versatility : It allows for the conjugation of a wide array of molecules, including peptides, nucleic acids, and imaging agents that have been pre-functionalized with an azide. nih.gov
Alternatively, strain-promoted alkyne-azide cycloaddition (SPAAC) can be utilized if the azide-functionalized biomolecule is combined with a strained alkyne, eliminating the need for a potentially cytotoxic copper catalyst. medchemexpress.eunih.govmagtech.com.cn The propargyl group of this compound itself is a terminal alkyne and would typically be used in CuAAC reactions. medchemexpress.com
Design Principles for Modulating Conjugate Stability and Functionality
The stability of the final bioconjugate is paramount to its function. While the thioether bond formed by the maleimide-cysteine reaction is generally stable, it can be susceptible to a reverse Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the cellular environment. prolynxinc.comresearchgate.netd-nb.infonih.gov This can lead to deconjugation and potential off-target effects. researchgate.netacs.org
Several strategies are employed to enhance the stability of the maleimide linkage:
Hydrolysis of the Succinimide (B58015) Ring : The thiosuccinimide adduct formed after conjugation can undergo hydrolysis, opening the succinimide ring. prolynxinc.comacs.org This ring-opened form is significantly more stable and resistant to the retro-Michael reaction. nih.govprolynxinc.comacs.org The rate of this stabilizing hydrolysis can be accelerated by adjusting pH or through the design of self-hydrolyzing maleimides. nih.govucl.ac.ukresearchgate.net
Linker Design : The choice of atoms adjacent to the maleimide can influence stability. Electron-withdrawing groups can accelerate hydrolysis, leading to a more stable final product. prolynxinc.comacs.org
The PEG8 spacer itself plays a critical role in the functionality of the conjugate. precisepeg.comaxispharm.com Its hydrophilic and flexible nature can improve the solubility of hydrophobic payloads, reduce immunogenicity, and provide spatial separation between the conjugated molecules to minimize steric hindrance and preserve their biological activity. precisepeg.comaxispharm.compurepeg.combiochempeg.com
Factors Influencing Maleimide-Thiol Conjugate Stability
| Factor | Impact on Stability | Mechanism |
|---|---|---|
| Retro-Michael Reaction | Decreases stability | Reversible reaction, especially in high thiol environments, leading to deconjugation. nih.govresearchgate.netacs.org |
| Succinimide Ring Hydrolysis | Increases stability | The ring-opened product is resistant to the retro-Michael reaction. nih.govprolynxinc.comacs.org |
| Local Microenvironment | Variable | The accessibility and pKa of the cysteine residue can influence reaction efficiency and stability. acs.org |
| Linker Chemistry | Can be engineered to increase stability | Introduction of functionalities that promote rapid hydrolysis post-conjugation. ucl.ac.ukresearchgate.net |
Functionalization of Nucleic Acids and Oligonucleotides for Molecular Probes and Assemblies
The dual reactivity of this compound offers a theoretical framework for the sophisticated functionalization of nucleic acids and oligonucleotides, essential for creating molecular probes, diagnostic tools, and self-assembling nanostructures. This can be achieved by leveraging either the maleimide or the propargyl end of the linker, depending on the modification introduced into the nucleic acid.
One common strategy involves introducing a thiol group into a synthetic oligonucleotide, typically at the 5' or 3' terminus, via a modified phosphoramidite (B1245037) during synthesis. biosyn.com The maleimide moiety of this compound can then react specifically with this thiol-modified oligonucleotide under mild aqueous conditions, forming a stable thioether linkage. researchgate.netacs.orgnih.govresearchgate.net Once attached, the terminal propargyl group is available for subsequent click chemistry reactions, allowing the oligonucleotide to be conjugated to azide-modified proteins, surfaces, or other nucleic acid strands.
Conversely, oligonucleotides can be synthesized with azide modifications. nih.govmdpi.comjenabioscience.com In this scenario, the propargyl group of this compound would be used in a CuAAC reaction to attach the linker to the nucleic acid. nih.govacs.org The free maleimide group could then be used to conjugate the oligonucleotide to a cysteine-containing peptide or protein. This approach is instrumental in applications such as DNA-protein conjugation for studying molecular interactions or developing targeted therapeutic agents.
Development of Multivalent Bioconjugates for Enhanced Molecular Interactions
Multivalency, the simultaneous binding of multiple ligands to multiple receptors, can dramatically increase the avidity and specificity of molecular interactions. nih.govresearchgate.net this compound is an ideal building block for constructing such multivalent systems due to its heterobifunctional nature, which allows for the controlled, stepwise assembly of complex architectures. creative-biolabs.comchemscene.comhuji.ac.il
For example, a protein with an accessible cysteine residue can first be conjugated to the maleimide end of the linker. The resulting protein-PEG8-propargyl conjugate can then be attached to a multivalent scaffold functionalized with multiple azide groups. Scaffolds can range from small molecules and dendrimers to larger polymers or nanoparticles. nih.govresearchgate.net The click chemistry reaction ensures a high-yield, specific attachment to the scaffold, resulting in a well-defined multivalent display of the protein. mdpi.comacs.org This strategy has been explored for creating constructs that can more effectively target cell surface receptors, leading to enhanced signaling or improved cellular uptake for therapeutic or imaging applications. nih.gov The PEG8 spacer in this context is particularly beneficial as it provides the necessary flexibility and reach for each ligand to engage its target receptor independently. precisepeg.com
Engineering of Advanced Materials and Polymer Systems with Mal Peg8 Propargyl
Hydrogel Fabrication and Network Design
The trifunctional architecture of Mal-PEG8-Propargyl, featuring a central hydrophilic polyethylene (B3416737) glycol (PEG) spacer flanked by a reactive maleimide (B117702) group and a propargyl group, makes it a versatile building block for the engineering of advanced hydrogel systems. This linker enables the formation of highly controlled and functional polymer networks for various biomedical applications. Hydrogels are water-swollen, cross-linked polymer networks that can be engineered from both natural and synthetic polymers like PEG. nih.gov PEG-based hydrogels are considered a gold standard due to their low protein adsorption, minimal inflammatory response, and history of safe in vivo use. nih.govberkeley.edu The maleimide reactive group, in particular, is noted for its fast reaction kinetics and high specificity for thiols at physiological pH, which is advantageous for creating hydrogels for cell delivery and in situ gelation. berkeley.edunih.gov
Controllable Crosslinking Density and Network Architecture through this compound Linkages
The dual reactivity of the maleimide and propargyl terminal groups on the this compound molecule allows for precise control over the crosslinking density and the resulting network architecture of hydrogels. The crosslinking density is a critical parameter that influences many properties of the hydrogel, including its ability to hold water, mechanical strength, and the diffusion of molecules through the network. nih.govmdpi.com
The maleimide group readily undergoes a Michael-type addition reaction with thiol (-SH) groups, typically from cysteine-containing peptides or dithiol molecules. berkeley.edu By varying the concentration of the this compound linker and the thiol-based crosslinker, the density of crosslinks can be systematically adjusted. This direct control over stoichiometry is a significant advantage of maleimide-thiol chemistry compared to free-radical polymerizations. berkeley.edu
Furthermore, the propargyl group provides an orthogonal reaction pathway via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry). This allows for the formation of a secondary crosslinking network by introducing azide-functionalized molecules. This dual-crosslinking capability enables the design of complex network architectures, such as interpenetrating networks, which can offer enhanced mechanical properties and stability. The ability to control the hydrogel's pore structure by adjusting the crosslink density is a key factor in its performance for applications like drug delivery. mdpi.com
The relationship between the concentration of crosslinking agents and the resulting network properties is a fundamental principle in hydrogel design. nih.govnih.gov A higher concentration of crosslinkers generally leads to a higher crosslinking density, resulting in a more tightly woven network. nih.govmdpi.com
Incorporation of Bioactive Species within Hydrogel Matrices
A key advantage of using this compound in hydrogel fabrication is the ability to covalently incorporate bioactive molecules directly into the polymer matrix. This functionalization transforms the hydrogel from a passive scaffold into an active environment that can direct cell behavior. nih.gov
The maleimide group is particularly well-suited for this purpose. Bioactive peptides containing cysteine residues, such as the cell-adhesion ligand Arginyl-Glycyl-Aspartic acid (RGD), can be readily conjugated to the hydrogel backbone. researchgate.net This is typically done by pre-reacting the thiol-containing peptide with the this compound molecule before the final crosslinking step. This "plug-and-play" approach allows for the precise control over the concentration and spatial presentation of bioactive signals within the hydrogel. nih.govresearchgate.net This method has been used to incorporate various functionalities, including cell adhesive peptides, protease-degradable cross-links, and growth factors. nih.gov
The orthogonal reactivity of the propargyl group offers a second route for biofunctionalization. Azide-modified growth factors, enzymes, or other signaling molecules can be "clicked" into the network without interfering with the maleimide-thiol conjugation. This dual-handle approach allows for the creation of multifunctional hydrogels with distinct, independently incorporated bioactive cues. For example, a hydrogel could be designed to both promote cell adhesion (via an RGD peptide attached to the maleimide) and provide sustained release of a growth factor (attached via the propargyl group).
| Bioactive Molecule | Conjugation Group | Target Functional Group on Linker | Purpose |
| RGD Peptide | Thiol (Cysteine) | Maleimide | Promote cell adhesion |
| VCAM-1-mimicking REDV peptides | Thiol (Cysteine) | Maleimide | Enhance cell binding |
| Protease-degradable peptides | Thiol (Cysteine) | Maleimide | Allow cell-mediated degradation and remodeling |
| Azide-modified Growth Factors | Azide (B81097) | Propargyl | Provide sustained signaling for cell growth/differentiation |
Modulation of Hydrogel Mechanical and Structural Properties
The mechanical and structural properties of a hydrogel, such as its stiffness (Young's modulus), swelling ratio, and mesh size, are critical to its function, particularly in applications involving cell culture and tissue engineering. nih.gov These properties can be precisely tuned by leveraging the this compound linker to control the network structure. rsc.org
The stiffness of the hydrogel is directly related to its crosslinking density. nih.govnih.gov By increasing the molar ratio of the crosslinking agent to the this compound precursor, a denser network is formed, resulting in a higher Young's modulus and a stiffer material. Conversely, a lower crosslinking density creates a more loosely connected network, leading to a softer, more compliant hydrogel. berkeley.edu This tunability is crucial for mimicking the mechanical environment of different biological tissues. nih.gov
The swelling ratio, which describes the amount of water a hydrogel can absorb, is inversely proportional to the crosslinking density. berkeley.edumdpi.com A higher crosslinking density results in a smaller average distance between polymer chains (mesh size), restricting the network's ability to expand and absorb water, thus leading to a lower swelling ratio. berkeley.edu The ability to control swelling is important, especially for applications in confined spaces like microfluidic devices. nih.gov
The table below summarizes experimental findings on how precursor concentration affects the mechanical and structural properties of PEG-based hydrogels.
| Property | Effect of Increased Crosslinker Concentration | Rationale |
| Young's Modulus (Stiffness) | Increases | Higher crosslinking density creates a more rigid network. nih.gov |
| Mass Swelling Ratio | Decreases | A tighter network with smaller mesh size restricts water uptake. berkeley.edu |
| Water Content | Decreases | Directly related to the swelling ratio. nih.gov |
| Mesh Size | Decreases | The average distance between crosslinks is reduced. nih.gov |
Functional Polymer Synthesis and Architecture Development
Beyond hydrogels, the distinct reactive handles of this compound make it a valuable component in the synthesis of complex and functional polymer architectures. nih.gov Advances in synthetic polymer chemistry allow researchers to create polymers with precisely tailored compositions and structures for a wide range of biomedical applications. nih.gov
Preparation of Comb and Graft Polymer Structures Utilizing this compound
This compound is well-suited for the synthesis of comb and graft copolymers, which consist of a primary polymer backbone with multiple side chains (grafts) attached. researchgate.net These structures are of interest for their unique physical properties and applications in areas like drug delivery and surface modification. researchgate.netresearchgate.net
One effective method for creating such structures is through dithiol-yne polymerization. acs.org In this approach, the propargyl end of the this compound molecule can react with a dithiol monomer in a step-growth polymerization. This reaction forms a polymer backbone, while the Mal-PEG8 portion of the molecule becomes a pendant side chain. The result is a comb polymer with a high density of PEG grafts. acs.org The use of a monodisperse PEG linker like PEG8 is advantageous as it allows for the formation of well-defined polymer structures. acs.org
Alternatively, the "grafting onto" method can be employed. researchgate.net A pre-synthesized polymer backbone containing azide groups can be functionalized by "clicking" the propargyl end of this compound onto the backbone. Similarly, a backbone with thiol groups could be functionalized via the maleimide group. These methods allow for the creation of amphiphilic graft copolymers, where a hydrophobic backbone can be rendered more water-soluble by the grafting of hydrophilic PEG chains. researchgate.net
| Polymerization Method | Role of this compound | Resulting Architecture |
| Dithiol-yne Polymerization | Propargyl group participates in backbone formation with a dithiol monomer. | Comb polymer with Mal-PEG8 side chains. acs.org |
| "Grafting onto" (Click Chemistry) | Propargyl group "clicks" onto a pre-formed polymer backbone with azide groups. | Graft copolymer with Mal-PEG8 side chains. researchgate.net |
| "Grafting onto" (Thiol-Maleimide) | Maleimide group reacts with a pre-formed polymer backbone with thiol groups. | Graft copolymer with Propargyl-PEG8 side chains. |
Surface Functionalization of Substrates for Controlled Interfacial Chemistry
The heterobifunctional nature of this compound makes it an excellent linker for the surface functionalization of various substrates, including nanoparticles, medical devices, and cell culture surfaces. rsc.org Surface modification is crucial for improving biocompatibility, reducing non-specific protein adsorption, and introducing specific biological functions. rsc.org
The linker can be anchored to a substrate through either the maleimide or the propargyl group, leaving the other end available for subsequent conjugation. For instance, a gold surface can be functionalized with thiol-containing molecules, which can then react with the maleimide group of this compound. This process coats the surface with a layer of PEG chains, terminated by a propargyl group. This "alkyne-functionalized" surface can then be used to immobilize azide-containing biomolecules, such as peptides or antibodies, via click chemistry.
This strategy allows for precise control over the chemical composition of a surface. The PEG8 spacer serves to distance the attached biomolecule from the substrate surface, which can improve its accessibility and biological activity. This controlled interfacial chemistry is fundamental in developing advanced biomaterials, biosensors, and drug delivery systems. rsc.org
Chemical Modification of Carbon-Based Nanomaterials
The engineering of advanced materials often involves the precise chemical modification of nanomaterial surfaces to impart desired functionalities. Carbon-based nanomaterials, such as graphene and carbon nanotubes (CNTs), possess exceptional mechanical, electrical, and thermal properties. However, their inherent inertness and tendency to agglomerate can limit their practical application. Surface functionalization addresses these challenges, enhancing their dispersibility and allowing for their integration into more complex systems. The heterobifunctional linker, this compound, is a versatile tool in this context, enabling covalent modification through highly efficient click chemistry reactions. This linker features a maleimide group for thiol-ene reactions, a propargyl group for azide-alkyne cycloadditions, and a hydrophilic octaethylene glycol (PEG8) spacer that improves solubility and reduces steric hindrance.
Graphene and Carbon Nanotube Functionalization through Click Chemistry
Click chemistry provides a powerful strategy for the covalent functionalization of graphene and carbon nanotubes, offering high yields, selectivity, and mild reaction conditions. These reactions allow for the stable attachment of molecules to the nanomaterial surface, which can tune the material's electronic properties and improve its processability. This compound is ideally suited for this purpose, leveraging its terminal reactive groups—propargyl and maleimide—to form stable covalent bonds with appropriately modified carbon surfaces.
The process typically begins with the introduction of reactive sites, such as azide or thiol groups, onto the graphene or CNT surface. For instance, graphene oxide (GO), with its abundant oxygen-containing functional groups (epoxides, hydroxyls, and carboxyls), can be readily modified. Carboxylic acid groups can be converted to azides, creating a platform for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click reaction. The propargyl end of the this compound linker can then react with the azide-functionalized nanomaterial to form a stable triazole linkage.
Alternatively, thiol groups can be introduced onto the nanomaterial surface. The maleimide group of the this compound linker can then react with these thiol groups via a thiol-maleimide Michael addition reaction, another efficient click-type conjugation. This method has been successfully used for the functionalization of reduced graphene oxide (rGO), where a maleimide-containing anchor is first non-covalently attached to the rGO surface, making it available for subsequent covalent attachment of thiol-containing molecules.
The success of these functionalization strategies is confirmed through various characterization techniques. Raman spectroscopy is particularly useful for assessing changes in the carbon lattice structure. Covalent functionalization typically increases the intensity ratio of the D band (disorder) to the G band (graphitic), indicating the conversion of sp²-hybridized carbon atoms to sp³-hybridized centers at the attachment sites. X-ray Photoelectron Spectroscopy (XPS) provides evidence of successful conjugation by detecting the elemental signatures of the attached molecules, such as the nitrogen signal from the triazole ring formed during a CuAAC reaction. Thermogravimetric analysis (TGA) can quantify the degree of functionalization by measuring the weight loss associated with the decomposition of the grafted organic moieties.
| Nanomaterial | Functionalization Step | Characterization Technique | Key Finding | Reference |
|---|---|---|---|---|
| Graphene Oxide (GO) | Azide Modification | XPS | Appearance of N 1s peak, confirming azide group presence. | |
| Azide-GO | Click reaction with Alkyne-Linker | Raman Spectroscopy | Increase in ID/IG ratio, indicating covalent functionalization. | |
| Reduced Graphene Oxide (rGO) | Non-covalent association with Dopa-MAL | XPS | Detection of N 1s peak from the maleimide group. | |
| rGO/Dopa-MAL | Thiol-Maleimide reaction with Thiol-Peptide | XPS | Increase in N 1s and appearance of S 2p signals. | |
| Multi-Walled Carbon Nanotubes (MWCNTs) | Oxidation and Azide Functionalization | FTIR | Appearance of characteristic azide peak (~2100 cm-1). |
Fabrication of Hybrid Nanomaterial Architectures
The true utility of a bifunctional linker like this compound lies in its ability to facilitate the multi-step fabrication of complex, hybrid nanomaterial architectures. Once the linker is anchored to the graphene or carbon nanotube surface via one of its reactive ends, the other end remains available for further "clicking," enabling the attachment of a second component. This modular approach allows for the construction of sophisticated systems where the carbon nanomaterial serves as a scaffold.
For example, if an azide-functionalized CNT is reacted with the propargyl terminus of this compound, the surface of the CNT becomes decorated with maleimide groups. These maleimide groups can then be used to immobilize thiol-containing molecules, such as cysteine-terminated peptides, proteins, or thiol-modified nanoparticles. This strategy is central to creating bio-hybrid materials for applications in sensing and drug delivery.
This layer-by-layer construction enables the synergistic combination of the unique properties of each component. A carbon nanotube can provide electrical conductivity and mechanical strength, the PEG linker can ensure aqueous dispersibility and biocompatibility, and a grafted biomolecule can introduce specific recognition capabilities. Such hybrid materials combine the advantageous physicochemical properties of both inorganic and polymeric components, leading to superior functionality. The ability to create these architectures with high precision and efficiency is a hallmark of the click chemistry approach.
The properties of the resulting hybrid materials are highly dependent on the nature of the grafted molecules. For instance, attaching hydrophilic polymers can dramatically improve the dispersion of CNTs in aqueous solutions, a critical step for many biological applications. The success of these fabrications is often evaluated by monitoring changes in material properties, such as solubility or stability in various solvents, as well as by direct visualization using techniques like Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).
| Material System | Property Measured | Observation Before Hybridization | Observation After Hybridization with Functional Polymer | Reference |
|---|---|---|---|---|
| Carbon Nanotubes (CNTs) | Dispersibility in Water | Poor, rapid aggregation and sedimentation. | Formation of long-term, stable dispersions. | |
| Graphene | Solubility in Organic Solvents | Insoluble in most common solvents. | Improved solubility in solvents like THF, DMF. | |
| Single-Walled Carbon Nanotubes (SWNTs) | Biocompatibility | Can exhibit cytotoxicity at high concentrations. | Reduced cytotoxicity and improved cell viability. |
Mechanistic Insights and Computational Approaches in Mal Peg8 Propargyl Research
Elucidation of Reaction Pathways and Intermediate States in Conjugation Reactions
The conjugation of Mal-PEG8-Propargyl to biomolecules, predominantly those containing thiol groups (such as cysteine residues in proteins), proceeds via a well-established mechanism known as a Michael addition reaction. bachem.com This reaction is a cornerstone of bioconjugation due to its high specificity and efficiency under mild, physiological conditions. berkeley.edu
The primary reaction pathway involves the nucleophilic attack of a thiolate anion on one of the electrophilic double bonds of the maleimide (B117702) ring. bachem.com The reaction is base-catalyzed, as a base is required to deprotonate the thiol group (R-SH) to form the more reactive thiolate anion (R-S⁻). nih.gov The rate of this reaction is significantly influenced by the pH of the reaction medium; it is faster at pH values around neutrality or slightly above, where a sufficient concentration of the thiolate anion is present. bachem.com
The reaction proceeds through a carbanion intermediate, which is subsequently protonated to yield a stable thioether bond. This covalent linkage is generally considered stable. However, it's important to note that the succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to deconjugation, particularly under certain conditions. researchgate.net
A potential side reaction in the conjugation of N-terminal cysteine peptides is the formation of a thiazine (B8601807) rearrangement. bachem.com This occurs when the N-terminal amine of the cysteine attacks the succinimide (B58015) ring, leading to a structural rearrangement. bachem.com The rate of this side reaction is also pH-dependent, increasing at higher pH values. bachem.com
| Reaction Step | Description | Key Factors |
| Thiol Deprotonation | A base removes a proton from the thiol group (R-SH) to form a thiolate anion (R-S⁻). | pH of the reaction buffer. bachem.comnih.gov |
| Nucleophilic Attack | The thiolate anion attacks the carbon-carbon double bond of the maleimide ring. bachem.com | Presence of a sufficient concentration of thiolate. |
| Intermediate Formation | A carbanion intermediate is formed. | --- |
| Protonation | The carbanion intermediate is protonated, resulting in the formation of a stable thioether bond. | Availability of a proton source. |
| Side Reaction | Description | Conditions Favoring the Reaction |
| Thiazine Rearrangement | Nucleophilic attack of the N-terminal amine on the succinimide ring. bachem.com | Higher pH values. bachem.com |
| Retro-Michael Reaction | Reversal of the Michael addition, leading to cleavage of the thioether bond. researchgate.net | --- |
Molecular Dynamics Simulations and Theoretical Modeling of this compound Conjugates
Molecular dynamics (MD) simulations and other theoretical modeling approaches are powerful tools for gaining insights into the structural and dynamic properties of this compound conjugates at an atomic level. mdpi.comresearchgate.net These computational methods can complement experimental data and aid in the rational design of bioconjugates with desired properties. nih.gov
MD simulations can be employed to study various aspects of this compound conjugates, including:
Solvent Accessibility and Hydrophilicity: The PEG8 moiety is known to increase the hydrophilicity and solvent-accessible surface area of the conjugate. wuxiapptec.com MD simulations can quantify these effects by calculating parameters such as the solvent-accessible surface area (SASA) and the radial distribution functions of water molecules around the conjugate.
Interactions with other molecules: Simulations can model the interactions of this compound conjugates with other molecules, such as receptors or enzymes. This can provide insights into how the linker may influence the binding affinity and specificity of the conjugated biomolecule. nih.gov
Stability of the Conjugate: MD simulations can be used to assess the stability of the thioether linkage and to investigate the factors that may contribute to its cleavage, such as the local environment and interactions with other residues. researchgate.net
Both all-atom and coarse-grained models can be used for these simulations. All-atom models provide a high level of detail but are computationally expensive. Coarse-grained models, where groups of atoms are represented as single particles, allow for longer simulation times and the study of larger systems, which is particularly useful for PEGylated molecules. researchgate.net
| Simulation Parameter | Information Gained | Relevance to this compound Conjugates |
| Root Mean Square Deviation (RMSD) | Conformational stability of the biomolecule upon conjugation. | Assesses if the linker perturbs the native structure. |
| Radius of Gyration (Rg) | Compactness of the conjugate. | Provides insight into the overall size and shape. |
| Solvent Accessible Surface Area (SASA) | Extent of solvent exposure. | Quantifies the increase in hydrophilicity due to the PEG linker. wuxiapptec.com |
| Radial Distribution Function (RDF) | Local solvent structure around the conjugate. | Characterizes the hydration shell. |
| Free Energy Calculations | Binding affinity to target molecules. | Predicts the impact of the linker on biological interactions. |
Structure-Activity Relationship Studies in this compound Modified Systems
The PEG8 linker plays a multifaceted role in modulating the properties of the conjugate. Its length and flexibility can influence:
Pharmacokinetics: The hydrophilic nature of the PEG chain can increase the solubility and circulation half-life of the conjugate. wuxiapptec.com The length of the PEG chain is a critical parameter, with studies on antibody-drug conjugates (ADCs) showing that a PEG8 linker can improve tolerability compared to shorter or no PEG chains. nih.gov
Binding Affinity: The linker can provide spatial separation between the biomolecule and a payload, which can be crucial for maintaining the binding affinity of the biomolecule to its target. nih.gov However, the linker itself can also have non-specific interactions that may either enhance or diminish binding.
Immunogenicity: PEGylation is a well-known strategy to reduce the immunogenicity of therapeutic proteins.
The maleimide linkage itself, while generally stable, can be subject to cleavage. The stability of this linkage can influence the release of the payload in ADCs, and modifications to the maleimide or the local environment can be explored to tune this property. researchgate.net
| Linker Component | Potential Impact on Activity | Examples from SAR Studies |
| Maleimide | Linkage stability and payload release kinetics. researchgate.net | Modifications to the maleimide ring can alter susceptibility to retro-Michael reaction. |
| PEG8 Chain | Solubility, hydrophilicity, pharmacokinetic profile, and immunogenicity. wuxiapptec.comnih.gov | In ADCs, PEG8 linkers have been shown to improve tolerability and reduce non-specific uptake. nih.gov |
| Propargyl Group | Enables further functionalization via click chemistry. | The attached moiety (e.g., a drug, dye) will dictate the final activity of the conjugate. |
Future Directions and Emerging Research Avenues
Development of Novel Bioconjugation Methodologies and Reaction Kinetics
The distinct reactive ends of Mal-PEG8-Propargyl open avenues for sophisticated bioconjugation strategies. The maleimide (B117702) group readily and specifically reacts with thiol groups present in cysteine residues of proteins and peptides, forming stable thioether bonds. This Michael addition reaction is highly efficient under physiological conditions (pH 6.5-7.5), making it ideal for conjugating sensitive biological molecules. Concurrently, the terminal propargyl group is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups.
The power of this compound lies in its ability to facilitate orthogonal conjugation, where each end can react independently without interfering with the other. This allows for the sequential or simultaneous attachment of two different molecules. For instance, a protein can be linked via its cysteine residues to the maleimide end, followed by the attachment of a reporter molecule, a drug, or another biomolecule to the propargyl end via click chemistry. This approach is instrumental in the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and targeted imaging agents.
Future research is focused on refining these methodologies and exploring the kinetics of these reactions in complex biological environments. Understanding the factors that influence the rate and efficiency of both the thiol-maleimide addition and the CuAAC reaction when performed with the this compound linker is crucial for optimizing bioconjugation protocols.
Key Reaction Parameters for this compound Conjugation:
| Reaction Type | Functional Group | Reactive Partner | Typical pH | Key Features |
| Michael Addition | Maleimide | Thiol (e.g., Cysteine) | 6.5 - 7.5 | High specificity, Stable thioether bond |
| CuAAC Click Chemistry | Propargyl (Alkyne) | Azide (B81097) | Neutral | High yield, Orthogonal, Biocompatible |
Integration of this compound into Advanced Fabrication Techniques
The application of this compound extends beyond bioconjugation into the realm of advanced materials fabrication, particularly in the development of hydrogels for tissue engineering and 3D bioprinting. The polyethylene (B3416737) glycol (PEG) spacer of the linker imparts hydrophilicity and biocompatibility, essential properties for materials intended for biological applications.
In hydrogel formation, this compound can act as a crosslinker. For instance, multi-arm PEG molecules functionalized with thiols can react with the maleimide end of the linker, while the propargyl end can be used to incorporate other functionalities or to form a secondary network via click chemistry. This dual crosslinking capability allows for the fabrication of hydrogels with tunable mechanical properties and degradation profiles.
The integration of this compound into 3D bioprinting inks is a particularly promising area. Bioinks are materials that encapsulate cells and can be printed layer-by-layer to create complex tissue-like structures. The ability to precisely control the chemical and physical properties of the bioink is critical for maintaining cell viability and function. The orthogonal reactivity of this compound allows for in situ gelation during the printing process, where the maleimide-thiol reaction can provide rapid initial crosslinking, followed by a secondary crosslinking step using the propargyl group to further stabilize the printed construct.
Researchers are exploring the use of this compound to create "smart" hydrogels that can respond to specific biological cues. For example, by incorporating enzyme-cleavable peptide sequences into the crosslinking network, hydrogels can be designed to degrade in the presence of specific cellular enzymes, mimicking the natural remodeling of the extracellular matrix.
Potential Applications in Advanced Fabrication:
| Fabrication Technique | Role of this compound | Desired Outcome |
| Hydrogel Formation | Heterobifunctional crosslinker | Tunable mechanical properties and degradation |
| 3D Bioprinting | Component of bioink for in situ gelation | Creation of complex, cell-laden tissue constructs |
| Surface Modification | Anchor for immobilizing biomolecules | Functionalized surfaces for cell culture and biosensing |
Interdisciplinary Research at the Interface of Chemical Biology and Advanced Materials Science
The versatility of this compound positions it as a key enabling tool at the intersection of chemical biology and materials science. This interdisciplinary research focuses on the creation of functional biomaterials with tailored biological and physical properties.
In the field of drug delivery, this compound can be used to functionalize nanoparticles, liposomes, and other drug carriers. The maleimide end can attach to targeting ligands such as antibodies or peptides, directing the carrier to specific cells or tissues. The propargyl end can then be used to conjugate therapeutic agents or imaging probes. This modular approach allows for the rapid development and optimization of targeted drug delivery systems.
Furthermore, this compound is being utilized to create bioactive surfaces for a variety of biomedical applications. By immobilizing biomolecules such as growth factors, enzymes, or antibodies onto surfaces, researchers can create environments that promote specific cellular responses, such as cell adhesion, proliferation, and differentiation. These functionalized surfaces are critical for the development of advanced cell culture platforms, biosensors, and medical implants.
The ongoing research in this interdisciplinary space aims to leverage the unique properties of this compound to address complex biological challenges. The ability to precisely control the assembly of molecules and materials at the nanoscale is opening up new possibilities for the diagnosis and treatment of diseases and the regeneration of tissues.
Q & A
Basic Questions
Q. How can Mal-PEG8-Propargyl be synthesized and characterized for research applications?
- Methodological Answer : Synthesis typically involves sequential conjugation of maleimide, PEG8 spacer, and propargyl groups via carbodiimide chemistry. Characterization requires nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., maleimide proton signals at 6.6–7.0 ppm), high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Ensure reaction solvents (e.g., DMF or DMSO) are anhydrous to prevent hydrolysis of maleimide .
Q. What are standard applications of this compound in bioconjugation workflows?
- Methodological Answer : The compound enables dual-functional conjugation: maleimide reacts with cysteine thiols (pH 6.5–7.5, 1–2 hr, 25°C), while the propargyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules. Applications include antibody-drug conjugate (ADC) synthesis, nanoparticle functionalization, and multi-step labeling protocols .
Q. How do researchers confirm successful conjugation using this compound?
- Methodological Answer : Use SDS-PAGE with Coomassie staining to visualize molecular weight shifts, fluorescence spectroscopy (if fluorescent tags are incorporated), or matrix-assisted laser desorption/ionization (MALDI-MS) to detect mass changes. For quantitative analysis, Ellman’s assay can verify free thiol depletion post-conjugation .
Q. What storage conditions are optimal for this compound stability?
- Methodological Answer : Store lyophilized powder at –20°C in desiccated, light-protected vials. In solution, use anhydrous DMSO or PBS (pH 7.4) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 3 months .
Advanced Research Questions
Q. How can reaction conditions for thiol-maleimide conjugation be optimized to minimize propargyl group interference?
- Methodological Answer : Use lower temperatures (4°C) and shorter reaction times (30 min) to favor thiol-maleimide specificity. Buffer selection (e.g., Tris vs. phosphate) and chelating agents (EDTA) can reduce metal-catalyzed side reactions. Validate purity via reversed-phase HPLC and compare kinetic data across conditions using Michaelis-Menten models .
Q. How do researchers resolve discrepancies in reported conjugation efficiencies across studies?
- Methodological Answer : Systematically test variables (pH, molar ratios, buffer composition) using a fractional factorial design. Apply ANOVA to identify significant factors and validate findings with orthogonal techniques (e.g., surface plasmon resonance for binding affinity). Cross-reference primary literature to contextualize methodological differences .
Q. What strategies address solubility challenges during aqueous-phase conjugation with this compound?
- Methodological Answer : Introduce co-solvents (e.g., 10% acetonitrile) or PEG-based surfactants (e.g., Tween-20) to improve solubility. Dynamic light scattering (DLS) can monitor aggregation, while dialysis or size-exclusion chromatography (SEC) removes insoluble aggregates post-reaction .
Q. How can this compound be integrated into multi-step protocols with azide-functionalized molecules?
- Methodological Answer : Perform sequential conjugations: first, maleimide-thiol reaction, followed by CuAAC. Use orthogonal purification (e.g., SEC for protein conjugates, HPLC for small molecules). Monitor step efficiency via LC-MS and validate steric accessibility via Förster resonance energy transfer (FRET) .
Q. What computational approaches predict the reactivity of this compound in complex biological systems?
- Methodological Answer : Molecular dynamics (MD) simulations model PEG8 spacer flexibility and steric hindrance. Density functional theory (DFT) calculates activation energies for maleimide-thiol and CuAAC reactions. Validate predictions with experimental kinetic data .
Key Properties of this compound
Notes on Data Contradiction Analysis
- Example : Conflicting reports on maleimide hydrolysis rates can arise from buffer composition (e.g., amine-containing buffers accelerate hydrolysis). Replicate experiments using standardized buffers (e.g., PBS vs. HEPES) and apply pairwise t-tests to assess significance .
- Ethical Consideration : Disclose all reaction conditions and raw data in publications to enable replication and reduce ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
